n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride
Overview
Description
“N-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C12H15N3•HCl and a molecular weight of 274.2 .
Molecular Structure Analysis
Imidazole, a five-membered heterocyclic moiety, possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Scientific Research Applications
Pharmaceutical Drug Synthesis
Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their biological activity. The compound can be used to synthesize drugs with antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . For instance, it can be a precursor for compounds with anti-tubercular activity against Mycobacterium tuberculosis .
Agrochemical Development
In the agrochemical industry, imidazole derivatives play a crucial role in creating pesticides and fungicides. The structural motif of imidazole is key to developing new agrochemicals that can help in controlling pests and diseases affecting crops .
Functional Materials
The versatility of imidazole derivatives extends to the development of functional materials. These materials have applications in various fields, including optoelectronics , polymer chemistry , and as components in solar cells .
Catalysis
Imidazole and its derivatives are used as ligands in catalysis. They can enhance the efficiency of catalytic reactions, which is vital in industrial processes for the synthesis of various chemicals .
Organic Synthesis Methodology
The compound can be involved in the development of novel organic synthesis methodologies. For example, it can be used in N-heterocyclic carbene (NHC)-catalyzed protocols for the synthesis of trisubstituted imidazoles, which are valuable in organic chemistry .
Antitumor Activity
Specific derivatives of imidazole have shown promise in antitumor activity. They can be used to create compounds that exhibit significant activity against various cancer cell lines, such as MDA-MB-231, A375, and HCT116 .
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
properties
IUPAC Name |
N-methyl-2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-13-7-9-15-10-8-14-12(15)11-5-3-2-4-6-11;;/h2-6,8,10,13H,7,9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDAPVOXLVJXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CN=C1C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-2-(2-phenyl-1h-imidazol-1-yl)ethanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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